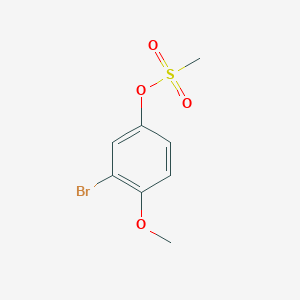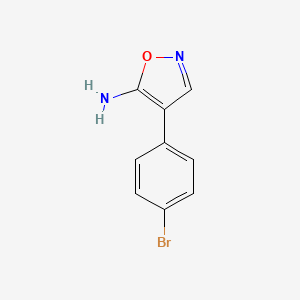
2-Bromo-4-trifluoromethoxythioanisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound 2-Bromo-4-trifluoromethoxythioanisole is a brominated and trifluoromethylated organic molecule, which is likely to be of interest due to its potential applications in pharmaceuticals and agrochemicals. While the provided papers do not directly discuss 2-Bromo-4-trifluoromethoxythioanisole, they do provide insights into related compounds and methodologies that could be relevant for its synthesis and application.
Synthesis Analysis
The synthesis of related brominated and trifluoromethylated compounds involves catalytic methods and domino reactions. For instance, the synthesis of 2,2-difluoro-1,3-benzoxathioles from o-bromophenols and trifluoromethanethiolates using a copper-catalyzed reaction is an efficient method that could potentially be adapted for the synthesis of 2-Bromo-4-trifluoromethoxythioanisole . Additionally, the use of N-Bromoacetamide in the synthesis of brominated derivatives through domino cyclization and elimination pathways could be a relevant technique .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-trifluoromethoxythioanisole would likely feature a bromine atom attached to an aromatic ring, which is further substituted with a trifluoromethoxy group and a thioether moiety. The presence of these functional groups can influence the reactivity and stability of the molecule. For example, the synthesis of a 1-bromoalumole demonstrates the potential for brominated compounds to participate in further functionalization reactions .
Chemical Reactions Analysis
Brominated compounds are often used in various chemical reactions due to their reactivity. The bromine atom can act as a good leaving group or be involved in radical reactions. For example, the photocatalytic reaction of 2-bromo-3,3,3-trifluoropropene with N-aryl amino acids to form difluoromethylidene-tetrahydroquinolines involves the activation of a C(sp2)-Br bond . This suggests that 2-Bromo-4-trifluoromethoxythioanisole could also participate in similar radical reactions or serve as a precursor for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-4-trifluoromethoxythioanisole would be influenced by its bromine and trifluoromethyl groups. These groups are known to impart unique properties such as increased density, lipophilicity, and stability against hydrolysis. The presence of the trifluoromethoxy group, in particular, could enhance the molecule's metabolic stability, making it a potentially valuable moiety in drug design . Additionally, the reactivity of the bromine atom could facilitate further chemical transformations, potentially leading to a wide range of derivatives with varied biological activities.
Eigenschaften
IUPAC Name |
2-bromo-1-methylsulfanyl-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3OS/c1-14-7-3-2-5(4-6(7)9)13-8(10,11)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIMZFYEUFLMBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)OC(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650520 |
Source


|
| Record name | 2-Bromo-1-(methylsulfanyl)-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-trifluoromethoxythioanisole | |
CAS RN |
951884-71-2 |
Source


|
| Record name | 2-Bromo-1-(methylthio)-4-(trifluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(methylsulfanyl)-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1294189.png)






![7-Bromo-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B1294201.png)




